molecular formula C23H21BrN2O7 B10904284 4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

Cat. No.: B10904284
M. Wt: 517.3 g/mol
InChI Key: GRXLQRADOREFQU-MFOYZWKCSA-N
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Description

4-[4-{(Z)-1-[2-BROMO-4-(2-ETHOXY-2-OXOETHOXY)-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-{(Z)-1-[2-BROMO-4-(2-ETHOXY-2-OXOETHOXY)-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the bromo and methoxy groups, and the final coupling with the benzoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-[4-{(Z)-1-[2-BROMO-4-(2-ETHOXY-2-OXOETHOXY)-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and applications.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The presence of bromo and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-[4-{(Z)-1-[2-BROMO-4-(2-ETHOXY-2-OXOETHOXY)-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases, given its unique structure and reactivity.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-{(Z)-1-[2-BROMO-4-(2-ETHOXY-2-OXOETHOXY)-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 4-[4-{(Z)-1-[2-BROMO-4-(2-ETHOXY-2-OXOETHOXY)-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID stands out due to its unique combination of functional groups and structural features Similar compounds may include other pyrazole derivatives, benzoic acid derivatives, and compounds with similar functional groups

List of Similar Compounds

  • 4-[4-{(Z)-1-[2-BROMO-4-(2-HYDROXY-2-OXOETHOXY)-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
  • 4-[4-{(Z)-1-[2-CHLORO-4-(2-ETHOXY-2-OXOETHOXY)-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
  • 4-[4-{(Z)-1-[2-BROMO-4-(2-ETHOXY-2-OXOETHOXY)-5-HYDROXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID

Properties

Molecular Formula

C23H21BrN2O7

Molecular Weight

517.3 g/mol

IUPAC Name

4-[(4Z)-4-[[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C23H21BrN2O7/c1-4-32-21(27)12-33-20-11-18(24)15(10-19(20)31-3)9-17-13(2)25-26(22(17)28)16-7-5-14(6-8-16)23(29)30/h5-11H,4,12H2,1-3H3,(H,29,30)/b17-9-

InChI Key

GRXLQRADOREFQU-MFOYZWKCSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C(=C1)Br)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)Br)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)OC

Origin of Product

United States

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